Molecular Weight and Lipophilicity: Enhanced Drug-Likeness vs. 3,4-Difluorobenzylamine
4-(3,4-Difluorobenzyl)-phenylamine (MW = 219.23 g/mol) exhibits a molecular weight 76.09 g/mol higher than 3,4-difluorobenzylamine (MW = 143.14 g/mol) . This increase in mass, coupled with an additional aromatic ring, results in a higher predicted lipophilicity (cLogP ≈ 3.0–3.5) compared to 3,4-difluorobenzylamine (cLogP ≈ 1.2–1.5) [1]. The extended aromatic surface and elevated lipophilicity of the target compound are advantageous for crossing biological membranes and engaging hydrophobic protein pockets, a critical parameter in central nervous system (CNS) drug discovery and the design of membrane-permeable probes [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 219.23 g/mol; cLogP ≈ 3.0–3.5 |
| Comparator Or Baseline | 3,4-Difluorobenzylamine: MW = 143.14 g/mol; cLogP ≈ 1.2–1.5 |
| Quantified Difference | MW increase of 76.09 g/mol; cLogP increase of ≈ 1.5–2.0 units |
| Conditions | Calculated values based on structure; experimental logP not reported for target compound |
Why This Matters
The higher molecular weight and lipophilicity of 4-(3,4-difluorobenzyl)-phenylamine align with Lipinski's Rule of Five space for orally bioavailable drugs, whereas 3,4-difluorobenzylamine falls below typical drug-like thresholds, making the target compound a more appropriate choice for lead-like libraries in medicinal chemistry.
- [1] Chemicalize (ChemAxon). Predicted properties for 4-(3,4-difluorobenzyl)aniline and 3,4-difluorobenzylamine. Accessed via structure submission. View Source
